N,N,N',N'-Tetraethylisophthalamide
Overview
Description
Synthesis Analysis
The synthesis of compounds related to N,N,N',N'-Tetraethylisophthalamide involves the bromination of naphthalene dianhydride followed by condensation with different nucleophiles to afford core-tetrasubstituted derivatives with varied functional groups (Röger & Würthner, 2007). Additionally, the synthesis of related compounds like N-(2-(4-Methoxyphenyltelluro)ethyl)benzamide demonstrates the utility of nucleophilic substitution reactions in creating compounds with specific electronic and structural properties (Singh et al., 2002).
Molecular Structure Analysis
Molecular structure analysis of compounds similar to N,N,N',N'-Tetraethylisophthalamide, such as N,N'-diphenylisophthalamide, reveals important intermolecular interactions within their crystal structures. These interactions are crucial for understanding the compound's behavior in different environments (Malone et al., 1997).
Chemical Reactions and Properties
Chemical reactions involving N,N,N',N'-Tetraethylisophthalamide derivatives can lead to various structural modifications and the formation of novel compounds. For instance, the oxidation of related compounds using lead tetraacetate or reactions with ruthenium compounds illustrate the versatility of these molecules in synthetic chemistry (Hoesch & Dreiding, 1975).
Physical Properties Analysis
The physical properties of compounds similar to N,N,N',N'-Tetraethylisophthalamide, such as their solubility and thermal stability, are influenced by their molecular structure. For example, polyamides derived from related compounds show good solubility in polar solvents and high thermal stability, making them useful in various applications (Yang & Lin, 1994).
Chemical Properties Analysis
The chemical properties of N,N,N',N'-Tetraethylisophthalamide and its derivatives, such as reactivity towards other chemical species, are key to understanding their potential applications. Studies on related compounds show how modifications in the chemical structure can lead to changes in reactivity and the formation of complexes with metals, demonstrating the compound's versatility in chemical synthesis (Khan et al., 1997).
Scientific Research Applications
Electrocatalytic Applications of N-Oxyl Compounds : N-Oxyl compounds, including analogs related to N,N,N',N'-Tetraethylisophthalamide, are used as catalysts for selective oxidation of organic molecules. These compounds play a significant role in both laboratory and industrial applications for electrocatalytic reactions (Nutting, Rafiee, & Stahl, 2018).
Polyisoimides as Polyimide-Precursors : Studies on the reactions of N-phenylphthalamic acid with dehydrating agents, closely related to N,N,N',N'-Tetraethylisophthalamide, have been explored for the formation of N-phenylphthalisoimide. These are significant in the preparation of various polyisoimides, which have applications in areas requiring materials with high thermal stability and specific glass transition temperatures (Mochizuki, Teranishi, & Ueda, 1994).
Development of Aromatic Polyamides and Polyimides : Research has been conducted on synthesizing polyamides and polyimides using compounds related to N,N,N',N'-Tetraethylisophthalamide. These materials exhibit high glass transition temperatures and stability, making them suitable for applications that require durable and thermally stable polymers (Yang & Lin, 1994).
Crystal Chemistry of N,N'-Diphenylisophthalamide and Related Compounds : Studies on the crystal chemistry of compounds like N,N'-diphenylisophthalamide, which are structurally similar to N,N,N',N'-Tetraethylisophthalamide, have provided insights into their molecular conformation and packing, impacting their material properties (Malone et al., 1997).
Synthesis and Properties of Tetrapolyamides : The synthesis of tetrapolyamides using components related to N,N,N',N'-Tetraethylisophthalamide has been studied. These materials show excellent thermal properties, solubility, and mechanical properties, suggesting applications in areas requiring high-performance materials (Yan & Cor, 2006).
properties
IUPAC Name |
1-N,1-N,3-N,3-N-tetraethylbenzene-1,3-dicarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-5-17(6-2)15(19)13-10-9-11-14(12-13)16(20)18(7-3)8-4/h9-12H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWCNZZTWDDVSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=CC=C1)C(=O)N(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90333834 | |
Record name | N,N,N',N'-Tetraethylisophthalamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90333834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,N',N'-Tetraethylisophthalamide | |
CAS RN |
13698-87-8 | |
Record name | N,N,N',N'-Tetraethylisophthalamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90333834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.